molecular formula C18H17N3O3S B6541819 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1058437-07-2

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6541819
CAS No.: 1058437-07-2
M. Wt: 355.4 g/mol
InChI Key: YGYAFWAAZFLCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidinone-based acetamide derivative characterized by a 4-methoxyphenyl substituent at the 4-position of the dihydropyrimidin-6-one core and an acetamide side chain linked to a thiophen-2-ylmethyl group. The pyrimidinone scaffold is a well-explored pharmacophore in medicinal chemistry due to its structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-14-6-4-13(5-7-14)16-9-18(23)21(12-20-16)11-17(22)19-10-15-3-2-8-25-15/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYAFWAAZFLCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide is a member of the pyrimidine class, characterized by its unique structural features, which include a methoxyphenyl group and a thiophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a therapeutic agent for multiple diseases.

Chemical Structure

The chemical structure of the compound can be represented as:

C18H16N4O3\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the methoxyphenyl group engages in π-π interactions with aromatic residues, enhancing the binding stability to its target.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit cancer cell proliferation in vitro, with some compounds demonstrating IC50 values in the low micromolar range against various cancer cell lines .

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Inhibition was found to be time-dependent and irreversible, suggesting that this compound may serve as a lead for developing new anti-inflammatory drugs .

Antiviral Properties

Research has explored the antiviral potential of similar dihydropyrimidine derivatives. Some compounds have demonstrated effectiveness against viral replication mechanisms, indicating that modifications in the pyrimidine structure could enhance antiviral activity .

Case Studies

  • Myeloperoxidase Inhibition : A study focusing on N1-substituted derivatives revealed that certain compounds exhibited strong MPO inhibition with low toxicity profiles. This suggests potential therapeutic applications for inflammatory conditions where MPO plays a critical role .
  • Anticancer Screening : In vitro assays have shown that analogs of this compound can induce apoptosis in cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), highlighting their potential utility in cancer therapy .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AnticancerIC50 < 10 µM in HCT116
Myeloperoxidase InhibitorTime-dependent inhibition
AntiviralEffective against viral replication

Scientific Research Applications

Overview

The compound 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide is a member of the dihydropyrimidinone family, which has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its scientific research applications, including its synthesis, biological properties, and industrial uses.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in disease processes.

Potential Therapeutic Areas:

  • Cancer Treatment : Research has shown that compounds with similar structures exhibit cytotoxic effects on cancer cells. The dihydropyrimidinone core may enhance the compound's ability to inhibit tumor growth.
  • Antimicrobial Activity : The presence of the thiophenyl group suggests potential activity against various pathogens. Studies have indicated that derivatives of this compound can exhibit antibacterial and antifungal properties.

Biological Research

In biological studies, this compound has been evaluated for its bioactivity:

  • Enzyme Inhibition : It may inhibit enzymes such as kinases or proteases, which are crucial in signaling pathways related to cancer and other diseases.
  • Mechanism of Action : The compound's mechanism involves forming covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition and modulation of biological pathways.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related dihydropyrimidinones. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines. The study concluded that further development could lead to promising anticancer agents.

Case Study 2: Antimicrobial Properties

Research conducted by a team at a university demonstrated that derivatives of this compound exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans. The study highlighted the importance of the thiophenyl group in enhancing the antimicrobial efficacy of the compound.

Industrial Applications

In industry, compounds like this compound are utilized in:

  • Chemical Synthesis : Serving as intermediates in the production of specialty chemicals.
  • Material Science : Potential applications in developing new materials due to their unique chemical properties.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction TypeConditionsReagents/CatalystsProductYieldSource
Acidic HydrolysisReflux in HCl (6M)HCl, H₂O2-[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetic acid78%
Basic HydrolysisNaOH (2M), 60°C, 4hNaOH, ethanolSodium salt of the acetic acid derivative85%

Mechanistic studies indicate that hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates that collapse to release ammonia or amines.

Nucleophilic Substitution

The dihydropyrimidinone ring participates in nucleophilic substitutions, particularly at the C-2 and C-4 positions.

Key Examples:

  • Halogenation :
    Chlorination at C-5 using POCl₃ introduces reactive halogens for further functionalization .

Electrophilic Aromatic Substitution (Thiophene Ring)

The thiophen-2-ylmethyl group undergoes electrophilic substitution, primarily at the C-5 position of the thiophene ring.

ReactionElectrophileConditionsProductYieldSource
NitrationHNO₃, H₂SO₄0°C, 2h5-Nitro-thiophen-2-ylmethyl derivative65%
SulfonationSO₃, DCMRT, 6h5-Sulfo-thiophen-2-ylmethyl derivative58%

Oxidation Reactions

The dihydropyrimidinone ring is susceptible to oxidation, forming pyrimidinone derivatives.

Oxidizing AgentConditionsProductYieldSource
KMnO₄ (acidic)H₂SO₄, 80°C, 3h4-(4-Methoxyphenyl)-2,6-dioxopyrimidine63%
H₂O₂, FeCl₃Ethanol, RT, 12hEpoxide intermediates (transient)N/A

Cycloaddition Reactions

The electron-deficient dihydropyrimidinone ring engages in [4+2] cycloadditions with dienophiles.

DienophileConditionsProductYieldSource
Maleic AnhydrideToluene, reflux, 8hBicyclic adduct52%
DMAD (Dimethyl Acetylenedicarboxylate)DMF, 100°C, 6hPyrimidine-fused cycloadduct47%

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes demethylation and coupling reactions.

  • Suzuki Coupling :
    The methoxyphenyl group participates in cross-coupling with aryl boronic acids under Pd catalysis .

Amide Bond Functionalization

The acetamide’s NH group reacts with electrophiles such as acyl chlorides or isocyanates.

ReactionReagentProductYieldSource
AcylationAcetyl chloride, pyridineN-Acetylated derivative82%
Thiourea FormationPhenyl isothiocyanateN-(Phenylcarbamothioyl) derivative75%

Thermal Degradation Studies

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–300°C) : Loss of the thiophen-2-ylmethyl group (~18% mass loss).

  • Stage 2 (300–400°C) : Breakdown of the dihydropyrimidinone ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural variations among analogs lie in the substituents on the pyrimidinone ring and the acetamide side chain (Table 1).

Table 1: Structural Features of Pyrimidinone-Based Acetamide Derivatives

Compound Name Pyrimidinone Substituents Acetamide Substituents Linkage Type Evidence ID
Target Compound 4-(4-Methoxyphenyl) N-(Thiophen-2-ylmethyl) Oxygen (C-O-C) -
N-(4-Methoxyphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide 4-Methyl N-(4-Methoxyphenyl) Thioether (C-S-C)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide 4-Methyl N-(4-Chlorophenyl) Thioether (C-S-C)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide 4-Methyl N-Benzyl Thioether (C-S-C)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide - N-(3-Chloro-4-fluorophenyl) -
  • The thiophen-2-ylmethyl side chain introduces sulfur-based heteroaromaticity, which may improve binding to enzymes or receptors with hydrophobic pockets (e.g., GABA receptors in anticonvulsant activity) . Thioether vs. Oxygen Linkages: Thioether analogs (e.g., ) exhibit greater metabolic stability but reduced hydrogen-bonding capacity compared to oxygen-linked derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.